(Z)-4-(methylsulfonyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(Z)-4-(methylsulfonyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(methylsulfonyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the condensation of 3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene with 4-(methylsulfonyl)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(methylsulfonyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(methylsulfonyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may have applications in treating diseases by targeting specific molecular pathways .
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (Z)-4-(methylsulfonyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)benzo[d]thiazol-2-amine: This compound shares a similar benzo[d]thiazole core but differs in its functional groups.
2,5,7-Trimethylbenzo[b]thiophene-3-sulfonyl chloride: Another compound with a similar core structure but different substituents.
Uniqueness
(Z)-4-(methylsulfonyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-methylsulfonyl-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-11-9-12(2)16-15(10-11)20(3)18(24-16)19-17(21)13-5-7-14(8-6-13)25(4,22)23/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCPIJSVHDGEIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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